molecular formula C20H15N5O4S B2773713 N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852136-02-8

N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2773713
CAS No.: 852136-02-8
M. Wt: 421.43
InChI Key: SGDQGDUOHXYNTQ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry and drug design. This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c1-11-17(19(27)22-14-7-5-12(6-8-14)18(21)26)30-20-23-16(10-24(11)20)13-3-2-4-15(9-13)25(28)29/h2-10H,1H3,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDQGDUOHXYNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Physical Properties

Key physical properties include:

  • Melting Point : Specific experimental data is needed for precise characterization.
  • Boiling Point : Similar to the melting point, detailed experimental studies are required.

Antiviral Activity

Imidazo[2,1-b]thiazoles, including N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, have shown promising antiviral activity against various viruses, including HIV-1. This suggests potential applications in developing novel antiviral therapeutics .

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b]thiazoles possess significant anticancer properties. For instance, compounds within this class have demonstrated antiproliferative activity against pancreatic ductal adenocarcinoma cells with half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance their efficacy against cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Disease/OrganismIC50 Values (µM)References
Antiviral ActivityHIV-1Not specified
Anticancer ActivityPancreatic Cancer Cells5.11 - 10.8
Cytotoxic ActivityVarious Cancer Cell LinesSubmicromolar range

Case Study 1: Anticancer Activity

In a study evaluating a series of imidazo[2,1-b]thiazole derivatives for their anticancer properties, this compound was found to significantly inhibit the proliferation of pancreatic cancer cells (SUIT-2 and Capan-1) in vitro. The results support further exploration into the structure-activity relationship to enhance therapeutic efficacy against resistant cancer types .

Case Study 2: Antiviral Potential

Another investigation highlighted the antiviral potential of imidazo[2,1-b]thiazoles against HIV-1. The study indicated that structural modifications could lead to increased potency against viral replication. This opens avenues for developing new antiviral agents based on the imidazo[2,1-b]thiazole scaffold .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its combination of a carbamoylphenyl group and a nitrophenyl group on the imidazo[2,1-b]thiazole scaffold provides distinct properties that are not commonly found in other similar compounds .

Biological Activity

N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b]thiazole class of compounds, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, antibacterial, and antioxidant properties supported by various studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H15N5O4SC_{20}H_{15}N_{5}O_{4}S, with a molecular weight of 421.4 g/mol. The compound features a fused imidazole and thiazole ring system that contributes to its biological activity. The presence of various functional groups allows for interactions with multiple biological targets.

Antiviral Activity

Imidazo[2,1-b]thiazoles have shown promising antiviral activity against several viruses, including HIV-1. Research indicates that derivatives of this compound may inhibit viral replication through mechanisms that involve interference with viral enzymes or host cell pathways essential for viral life cycles.

Anticancer Activity

Recent studies have demonstrated the potential of imidazo[2,1-b]thiazole derivatives in cancer treatment. For instance, compounds within this class have been evaluated for their ability to inhibit focal adhesion kinase (FAK) in pancreatic cancer cells. The inhibition of FAK has been associated with reduced tumor cell proliferation and migration . Specific derivatives have exhibited IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines, suggesting effective cytotoxicity .

Case Study: FAK Inhibition

A study involving ten imidazo[2,1-b][1,3,4]thiadiazole compounds found that they significantly enhanced the antiproliferative effects of gemcitabine in pancreatic cancer cells by modulating the expression of transporters involved in gemcitabine uptake. This combination therapy could lead to improved treatment outcomes in resistant cancer types .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Various studies report that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain thiazoles demonstrated inhibition zones exceeding 25 mm against Staphylococcus aureus and Escherichia coli strains .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. Thiazole derivatives have been shown to scavenge free radicals effectively and exhibit significant antioxidant properties in various assays. For instance, some thiazole compounds displayed antioxidant activities equivalent to or exceeding standard antioxidants like ascorbic acid .

Summary of Biological Activities

Biological Activity Description
Antiviral Effective against HIV-1; inhibits viral replication mechanisms.
Anticancer Inhibits FAK; reduces proliferation in cancer cell lines (IC50: 0.59 - 2.81 μM).
Antibacterial Active against S. aureus and E. coli; inhibition zones > 25 mm reported.
Antioxidant Scavenges free radicals; significant activity compared to standard antioxidants.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the assembly of the imidazo[2,1-b]thiazole core. Key steps include:

  • Coupling reactions under anhydrous conditions using polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Catalysts : Triethylamine (TEA) or other bases to facilitate amide bond formation between the carboxamide and aromatic amine groups .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters include temperature control (0–25°C) and inert atmospheres (N₂/Ar) to prevent oxidation of nitro or carbamoyl groups .

Basic: Which spectroscopic and analytical techniques are essential for structural validation of this compound?

Answer:

  • 1H/13C NMR : To confirm substituent positions (e.g., methyl at C3, nitrophenyl at C6) and carboxamide linkage. Aromatic protons typically appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • FT-IR : Key absorption bands include C=O (carboxamide, ~1650 cm⁻¹), N-H (carbamoyl, ~3350 cm⁻¹), and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl/Br absence .

Advanced: How can researchers address discrepancies in reported cytotoxicity data for imidazo[2,1-b]thiazole derivatives?

Answer:
Contradictions often arise from:

  • Cell Line Variability : Test against a panel (e.g., NCI-60) to identify tissue-specific effects. For example, imidazo[2,1-b]thiazoles show higher activity against hepatic (HepG2) and prostate (PC-3) lines .
  • Assay Conditions : Standardize protocols (e.g., MTT vs. SRB assays) and incubation times (48–72 hrs). Contaminants (e.g., residual solvents) can skew results; use HPLC-pure samples .
  • Structural Nuances : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter bioactivity. Compare IC₅₀ values of analogs to establish SAR trends .

Advanced: What computational strategies predict target interactions for this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., Glypican-3, a hepatic cancer biomarker). Key parameters:
    • Grid Box : Center on the active site (coordinates based on PDB: 6B7A).
    • Scoring Functions : Prioritize compounds with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Validation : Cross-check with experimental data (e.g., SPR binding kinetics) to refine predictions .

Advanced: How does the electronic nature of the 3-nitrophenyl group influence reactivity and bioactivity?

Answer:

  • Electron-Withdrawing Effects : The nitro group reduces electron density on the imidazo[2,1-b]thiazole core, enhancing electrophilic substitution resistance but stabilizing charge-transfer interactions in biological targets .
  • Metabolic Stability : Nitro groups are prone to enzymatic reduction (e.g., by nitroreductases), forming reactive intermediates. Test stability in liver microsome assays (e.g., rat S9 fractions) .
  • SAR Impact : Replacement with electron-donating groups (e.g., methoxy) reduces cytotoxicity but improves solubility—balance via Hammett substituent constants (σ ≈ 0.78 for -NO₂) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation of the nitro group.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide bond.
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and freeze (-80°C) to limit freeze-thaw cycles .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) on the phenyl ring while retaining the nitro group for activity. Calculate logP (target ~2–3) using ChemDraw .
  • Prodrug Design : Mask the carbamoyl group as an ester to enhance oral bioavailability. Hydrolyze in vivo by esterases .
  • Plasma Protein Binding (PPB) : Assess via equilibrium dialysis; aim for <90% binding to ensure free drug availability .

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